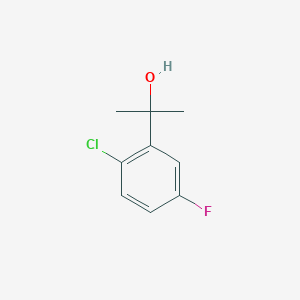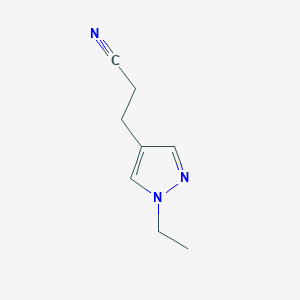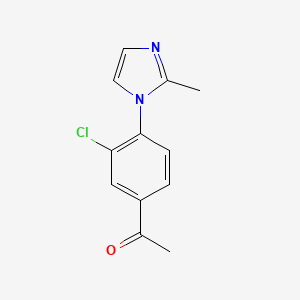
3-(3-Bromopropyl)-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopropyl)-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromopropyl group attached to the third carbon of the pyridine ring and a fluorine atom attached to the fifth carbon. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-5-fluoropyridine typically involves the bromination of 3-propylpyridine followed by fluorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The fluorination step can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the pyridine.
Oxidation: Pyridine N-oxides.
Reduction: Propyl-substituted pyridine derivatives.
Scientific Research Applications
3-(3-Bromopropyl)-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-5-fluoropyridine involves its interaction with molecular targets through its bromopropyl and fluoropyridine moieties. The bromopropyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromopropyl)pyridine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
5-Fluoropyridine: Lacks the bromopropyl group, limiting its use in nucleophilic substitution reactions.
3-(3-Bromopropyl)-2-fluoropyridine: Similar structure but with the fluorine atom at a different position, affecting its reactivity and applications
Uniqueness
3-(3-Bromopropyl)-5-fluoropyridine is unique due to the presence of both the bromopropyl and fluorine groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of applications in scientific research and industrial processes.
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
3-(3-bromopropyl)-5-fluoropyridine |
InChI |
InChI=1S/C8H9BrFN/c9-3-1-2-7-4-8(10)6-11-5-7/h4-6H,1-3H2 |
InChI Key |
CNHRAXMWPQGJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



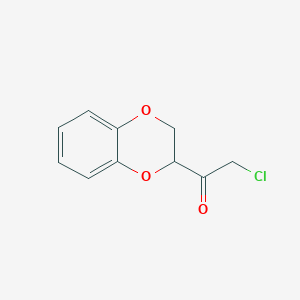
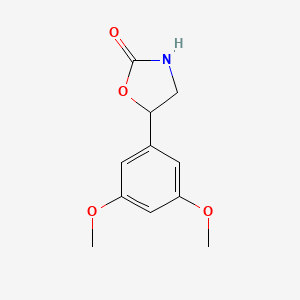
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
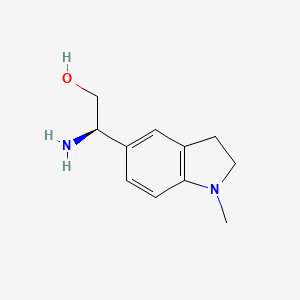
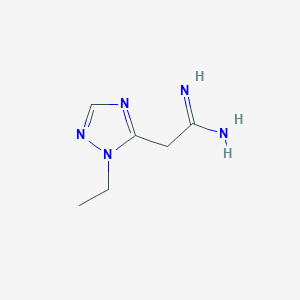
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
